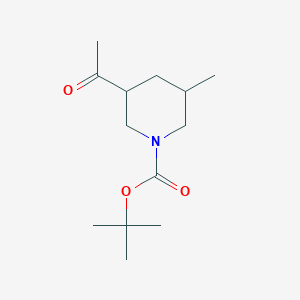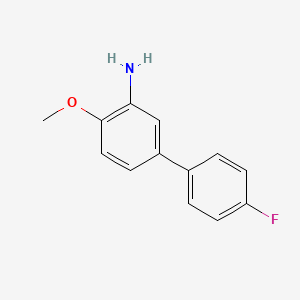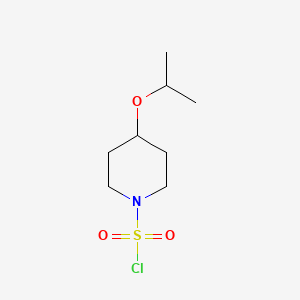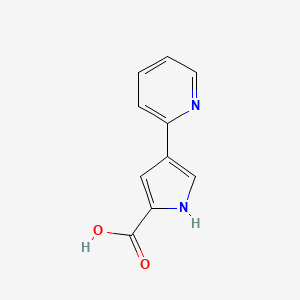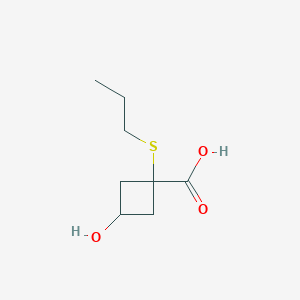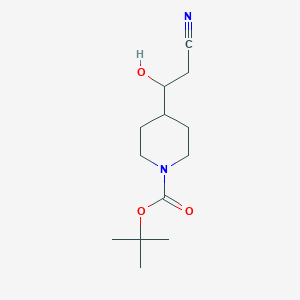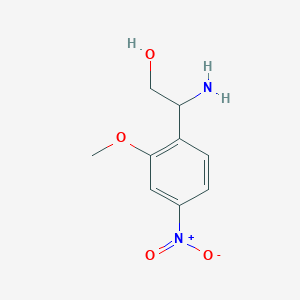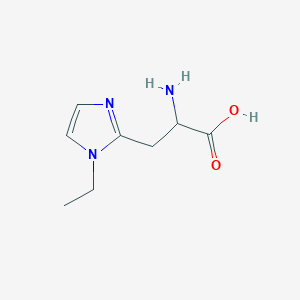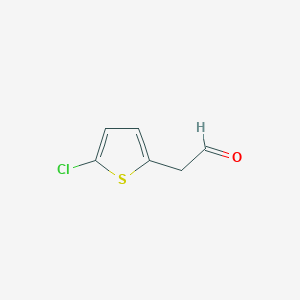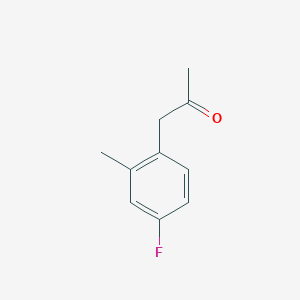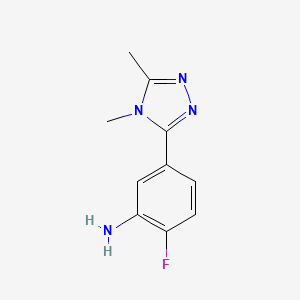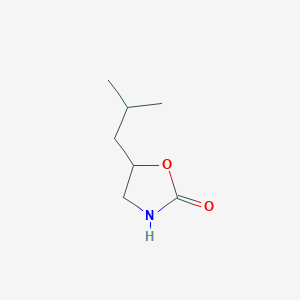
2-Bromophenyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromophenyl carbonochloridate, also known as carbonochloridic acid, 2-bromophenyl ester, is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of phenyl chloroformate, where a bromine atom is substituted at the ortho position of the phenyl ring. This compound is primarily used in organic synthesis as an intermediate for various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromophenyl carbonochloridate can be synthesized through the reaction of 2-bromophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process. The general reaction scheme is as follows:
2-Bromophenol+Phosgene→2-Bromophenyl carbonochloridate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the reaction conditions and minimizing the risks associated with handling phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromophenyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl carbon in this compound is highly electrophilic, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-bromophenol and carbon dioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield 2-bromobenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.
Major Products:
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 2-Bromophenol and carbon dioxide.
Reduction: 2-Bromobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromophenyl carbonochloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of functionalized polymers and copolymers.
Material Science: It is employed in the modification of surfaces and the preparation of advanced materials with specific properties.
Biological Studies: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-bromophenyl carbonochloridate primarily involves its reactivity as an electrophilic carbonyl compound. The carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The bromine atom at the ortho position enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form carbamates, carbonates, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Phenyl Chloroformate: Similar in structure but lacks the bromine substituent. It is less reactive compared to 2-bromophenyl carbonochloridate.
2-Fluorophenyl Carbonochloridate: Contains a fluorine atom instead of bromine. It has different reactivity and properties due to the electronegativity of fluorine.
2-Chlorophenyl Carbonochloridate: Contains a chlorine atom instead of bromine. It is less reactive compared to the bromine derivative.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various nucleophilic substitution reactions makes it versatile for the preparation of a wide range of derivatives .
Eigenschaften
CAS-Nummer |
89629-87-8 |
|---|---|
Molekularformel |
C7H4BrClO2 |
Molekulargewicht |
235.46 g/mol |
IUPAC-Name |
(2-bromophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4BrClO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H |
InChI-Schlüssel |
LQDOSVZYHLTSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


